molecular formula C26H24ClN3O3 B10950353 N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10950353
M. Wt: 461.9 g/mol
InChI Key: YYQCBQHCOGJRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a beta-carboline core, substituted with methoxy and chlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the beta-carboline core, followed by the introduction of the methoxy and chlorophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The methoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction pathways and mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are of interest in drug discovery and development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: Its chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression. Detailed studies using techniques such as molecular docking and in vitro assays are necessary to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(3-methoxyphenyl)acrylamide
  • N-(3-chlorophenyl)-N’-(3-methoxyphenyl)urea

Uniqueness

Compared to similar compounds, N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide stands out due to its beta-carboline core, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic effects, making it a promising candidate for further research and development.

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C26H24ClN3O3/c1-32-19-8-3-5-16(13-19)25-24-21(22-15-20(33-2)9-10-23(22)29-24)11-12-30(25)26(31)28-18-7-4-6-17(27)14-18/h3-10,13-15,25,29H,11-12H2,1-2H3,(H,28,31)

InChI Key

YYQCBQHCOGJRFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC(=CC=C4)OC)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.